molecular formula C12H9ClN2O3 B195272 Aclonifen CAS No. 74070-46-5

Aclonifen

Cat. No. B195272
CAS RN: 74070-46-5
M. Wt: 264.66 g/mol
InChI Key: DDBMQDADIHOWIC-UHFFFAOYSA-N
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Patent
US04394159

Procedure details

A solution of 911 gm (4 mole) of 2,3,4-trichloronitrobenzene was dissolved in 4 liters of dimethyl sulfoxide and mixed in a 10-liter autoclave with 400 ml of liquid ammonia. The autoclave was closed and kept at 50° C. for 24 hours, a pressure of 5.3 bars being set. After cooling of the mixture and ventilation of the pressure vessel, the mixture was removed and stirred in a 15 liter vessel with 400 gm of 40% (% by weight) sodium hydroxide solution. In so doing, ammonia escaped and was drawn off. Four hundred sixteen grams of phenol (4.4 mol) were then added to the solution which was heated to 50° C., and 440 gm of 40% by weight solution of sodium hydroxide solution were dropped therein. The mixture was stirred for 7 hours at 50°-60° C. To complete the reaction, 41 gm of phenol and 44 gm of 40% by weight solution of sodium hydroxide were added again, and the mixture was kept at 60° C. for a further 3 hours. The mixture was allowed to cool and was acidified with 100 ml of glacial acetic acid, and the product was precipitated with ice water by trituration. The yellowy brown solid crude product was extracted, washed with water, and dried. The crude product (980 gm m.p. 70°-78° C.) was recrystallized from 2.5 liters of isopropanol. The yield was 800 gm (75.5% of theory) of a yellowy brown solid, m.p. 81.5°-83.5° C.
Quantity
911 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
41 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[NH3:13].[C:14]1([OH:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[Na+]>CS(C)=O.C(O)(=O)C>[Cl:8][C:7]1[C:6]([O:20][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:5][CH:4]=[C:3]([N+:10]([O-:12])=[O:11])[C:2]=1[NH2:13] |f:3.4|

Inputs

Step One
Name
Quantity
911 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
Name
Quantity
4 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
liquid
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
4.4 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
41 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred in a 15 liter vessel with 400 gm of 40% (% by weight) sodium hydroxide solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was closed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the mixture and ventilation of the pressure vessel
CUSTOM
Type
CUSTOM
Details
the mixture was removed
STIRRING
Type
STIRRING
Details
The mixture was stirred for 7 hours at 50°-60° C
Duration
7 h
ADDITION
Type
ADDITION
Details
were added again
WAIT
Type
WAIT
Details
the mixture was kept at 60° C. for a further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the product was precipitated with ice water by trituration
EXTRACTION
Type
EXTRACTION
Details
The yellowy brown solid crude product was extracted
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product (980 gm m.p. 70°-78° C.) was recrystallized from 2.5 liters of isopropanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=C(N)C(=CC=C1OC1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.